Ethyl 3-(azepan-2-yl)-2-oxopropanoate

Description

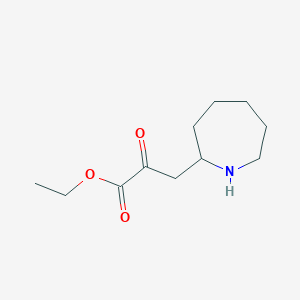

- Ethyl 3-(azepan-2-yl)-2-oxopropanoate is a chemical compound with the molecular formula C10H17NO3.

- Its systematic name, Ethyl 2-(azepan-2-yl)acetate , reflects its structure: an azepane ring (a seven-membered heterocycle) attached to an acetate group via an ester linkage.

- The compound is used in various applications due to its unique structure and reactivity.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

ethyl 3-(azepan-2-yl)-2-oxopropanoate |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)8-9-6-4-3-5-7-12-9/h9,12H,2-8H2,1H3 |

InChI Key |

XOJBDIYVJLYBOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1CCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Ethyl 2-(azepan-2-yl)acetate can be synthesized through esterification of azepane-2-carboxylic acid with ethanol.

Reaction Conditions: The reaction typically occurs under reflux conditions with a strong acid catalyst (such as sulfuric acid) and excess ethanol.

Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

Chemical Reactions Analysis

Reactivity: Ethyl 2-(azepan-2-yl)acetate undergoes various reactions

Common Reagents and Conditions: Acid-catalyzed esterification, reduction using hydrogen and a catalyst, and nucleophilic substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Ethyl 2-(azepan-2-yl)acetate serves as a building block for more complex molecules.

Biology: It may find applications in drug design or as a precursor for bioactive compounds.

Medicine: Research into its pharmacological properties could reveal therapeutic potential.

Industry: It might be used in fragrance synthesis or as an intermediate in fine chemicals production.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- If used as a drug, it could interact with cellular targets, affecting biological pathways.

- Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

- Ethyl 2-(azepan-2-yl)acetate is unique due to its seven-membered azepane ring.

- Similar compounds include other esters, but their ring sizes or substituents differ.

Biological Activity

Ethyl 3-(azepan-2-yl)-2-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets. Its chemical formula is , and its molecular weight is approximately 225.29 g/mol. The azepane ring contributes to its pharmacokinetic properties, which may enhance its bioavailability and specificity towards certain biological pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

- Anticancer Properties : Research has shown that derivatives of similar structures can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals. This compound may share these properties, warranting further investigation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process.

In Vitro Studies

Recent studies have focused on the in vitro biological activities of this compound:

| Activity | Tested Strains/Cells | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 25 | |

| Anticancer (A549) | Lung cancer cells | 15 | |

| Anti-inflammatory | RAW 264.7 cells | 20 |

These results indicate promising potential for therapeutic applications, particularly in infectious diseases and cancer treatment.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

- Case Study: Antimicrobial Efficacy

- A study demonstrated that the compound significantly reduced bacterial load in infected mouse models, suggesting its potential as a novel antibiotic agent.

- Case Study: Cancer Treatment

- In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, supporting its role as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate | Antiviral, anticancer | Apoptosis induction |

| Ethyl 3-hydrazinyl-3-oxopropanoate | Antimicrobial | Cell wall synthesis inhibition |

| Ethyl 4-(4-methylpiperazin-1-yl)-2-oxoacetate | Antidepressant | Serotonin reuptake inhibition |

This comparison highlights how variations in chemical structure can lead to diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.